molecular formula C11H14ClN3O2 B2647110 2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine CAS No. 1987286-91-8

2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine

Cat. No. B2647110
CAS RN: 1987286-91-8
M. Wt: 255.7
InChI Key: FCITZXKFQVANKS-UHFFFAOYSA-N
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Description

“2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine” is a chemical compound that is part of the organoboron compounds family . These compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .


Synthesis Analysis

The synthesis of “2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine” involves the catalytic protodeboronation of pinacol boronic esters . This process is not well developed, but it utilizes a radical approach . Protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine” include the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mechanism of Action

The mechanism of action for the Suzuki–Miyaura coupling involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

properties

IUPAC Name

2-chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-8-3-2-6-14(7-8)10-5-4-9(15(16)17)11(12)13-10/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCITZXKFQVANKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine

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